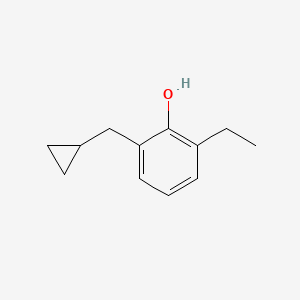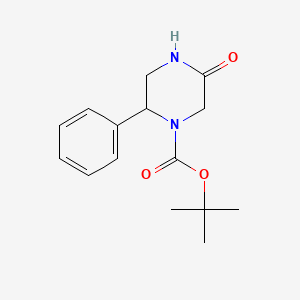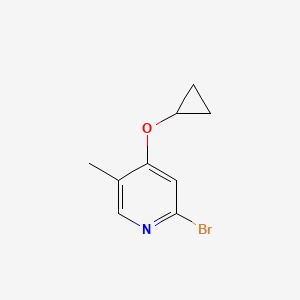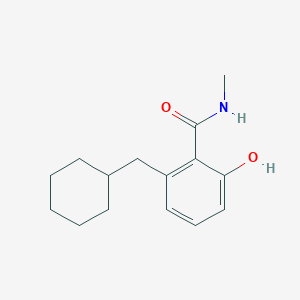
2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a cyclohexylmethyl group, a hydroxyl group, and a methylamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(Cyclohexylmethyl)-6-hydroxybenzoic acid with N-methylamine. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products
Oxidation: Formation of 2-(Cyclohexylmethyl)-6-oxo-N-methylbenzamide.
Reduction: Formation of 2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of conditions involving inflammation or bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anti-inflammatory applications, it could modulate signaling pathways involved in the inflammatory response, such as the inhibition of cyclooxygenase (COX) enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclohexylmethyl)-6-hydroxybenzoic acid: Similar structure but lacks the N-methylamide group.
N-methylbenzamide: Similar structure but lacks the cyclohexylmethyl and hydroxyl groups.
2-(Cyclohexylmethyl)-N-methylbenzamide: Similar structure but lacks the hydroxyl group.
Uniqueness
2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups on the benzene ring, along with the N-methylamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
2-(cyclohexylmethyl)-6-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-16-15(18)14-12(8-5-9-13(14)17)10-11-6-3-2-4-7-11/h5,8-9,11,17H,2-4,6-7,10H2,1H3,(H,16,18) |
Clé InChI |
RKNLTPJNFRBXSX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC=C1O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)
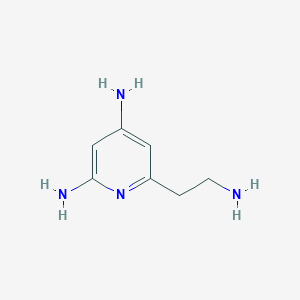
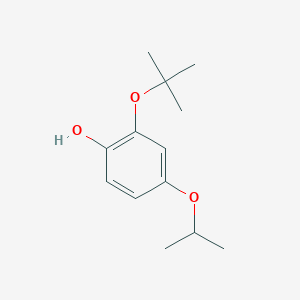
![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)

